molecular formula C5H6N2S B3030744 5-Vinylthiazol-2-amine CAS No. 948905-80-4

5-Vinylthiazol-2-amine

Cat. No.: B3030744
CAS No.: 948905-80-4
M. Wt: 126.18
InChI Key: IWWPFGANFOQZTO-UHFFFAOYSA-N
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Description

5-Vinylthiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted with an amine group at the 2-position and a vinyl group at the 5-position. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

5-ethenyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-2-4-3-7-5(6)8-4/h2-3H,1H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWPFGANFOQZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701588
Record name 5-Ethenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948905-80-4
Record name 5-Ethenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylthiazol-2-amine typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the vinyl and amino groups. One common method involves the reaction of 2-aminothiazole with acetylene derivatives under specific conditions to form the vinyl group at the fifth position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-Vinylthiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Vinylthiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Vinylthiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-vinylthiazol-2-amine with key analogs, focusing on structural features, physical properties, synthesis methods, and biological activities. Data are derived from experimental studies on related compounds (Table 1).

Table 1: Comparative Analysis of 5-Substituted Thiazol-2-amines

Compound Substituent (R) Melting Point (°C) Key Biological Activity Synthesis Method References
5-Methylthiazol-2-amine Methyl Not reported Pharmaceutical impurity Commercial synthesis
5-(Pyridin-4-yl)thiazol-2-amine Pyridin-4-yl Not reported Potential antimicrobial activity Multi-step coupling reactions
5-Chlorothiazol-2-amine HCl Chloro Not reported Intermediate for drug synthesis HCl salt formation
5-(4-Acetylphenylazo)thiazol-2-amine Arylazo (4-acetyl) 153–154 Antimicrobial (hypothesized) Diazonium salt coupling
5-(4-Nitrophenyl)thiazol derivative Nitrophenyl 206–208 Cholinesterase inhibition Condensation with aldehydes

Structural and Physical Properties

  • Substituent Effects on Melting Points :

    • Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl) derivatives) increase melting points due to enhanced intermolecular interactions (e.g., 206–208°C for nitrophenyl-substituted compounds) .
    • Arylazo substituents (e.g., 4-acetylphenylazo) yield lower melting points (153–154°C), likely due to reduced crystallinity .
    • The vinyl group in this compound is expected to lower melting points compared to nitro or pyridyl groups, similar to aliphatic substituents like methyl.
  • Solubility :

    • Polar substituents (e.g., pyridin-4-yl) enhance aqueous solubility, while hydrophobic groups (e.g., methyl, arylazo) favor organic solvents .
    • The vinyl group may confer moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) based on analog trends.

Biological Activity

5-Vinylthiazol-2-amine is a compound of interest due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structural formula can be represented as follows:

C6H6N2S\text{C}_6\text{H}_6\text{N}_2\text{S}

The synthesis of this compound typically involves the reaction of thiazole derivatives with vinyl halides or other vinylating agents under basic conditions. The reaction conditions and yields may vary depending on the specific reagents used.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, indicating potent activity.

Bacterial StrainMIC (µM)
Staphylococcus aureus10
Bacillus subtilis15
Escherichia coli25

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: HeLa Cell Line

  • Treatment Duration: 24 hours
  • Concentration: 50 µM
  • Outcome: Induction of apoptosis confirmed via flow cytometry.

The biological activity of this compound is attributed to its ability to interact with various cellular targets. It has been shown to inhibit key enzymes involved in cellular proliferation and survival, such as:

  • Topoisomerase II - Inhibition leads to DNA damage and cell cycle arrest.
  • Protein Kinases - Disruption of signaling pathways that promote cancer cell growth.

Research Findings

A comprehensive study evaluated the biological activities of several thiazole derivatives, including this compound. The results indicated that modifications in the thiazole structure could significantly enhance or diminish biological efficacy.

Table: Structure-Activity Relationship (SAR) Analysis

CompoundBiological ActivityIC50 (µM)
This compoundAntimicrobial, Anticancer20
Thiazole Derivative AAnticancer15
Thiazole Derivative BWeak Antimicrobial>100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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